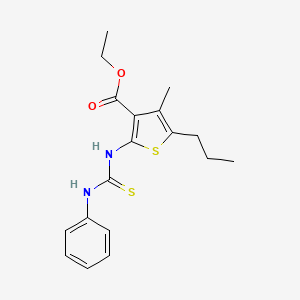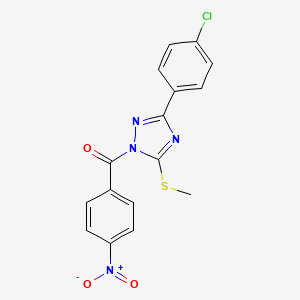![molecular formula C17H14Cl2N2OS B3517211 N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B3517211.png)
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide
概要
説明
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a dichlorobenzyl group, and a sulfanylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
類似化合物との比較
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide
- N-(4-{[2-(cyanomethyl)phenyl]sulfanyl}phenyl)acetamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is unique due to the presence of both the dichlorobenzyl and sulfanylacetamide groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c18-15-2-1-3-16(19)14(15)10-23-11-17(22)21-13-6-4-12(5-7-13)8-9-20/h1-7H,8,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJXGLHLCYNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[(2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]acetamide](/img/structure/B3517129.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3517140.png)

![METHYL 2-[4-({[4-(3-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE](/img/structure/B3517146.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-morpholinyl)acetamide](/img/structure/B3517147.png)
![N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3517151.png)
![methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3517157.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3517164.png)
![N-(4-methyl-1-piperazinyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3517168.png)

![2-chloro-N-[4-iodo-2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B3517195.png)
![N-(4-chlorophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3517201.png)
![N-(3-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3517202.png)
![N~1~-benzyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3517212.png)
